molecular formula C11H13ClN2O B1405388 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride CAS No. 1799434-55-1

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride

Cat. No.: B1405388
CAS No.: 1799434-55-1
M. Wt: 224.68 g/mol
InChI Key: QIFFLWQSCAFQCY-UHFFFAOYSA-N
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Description

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride is a heterocyclic compound that features an oxazole ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride typically involves the formation of the oxazole ring followed by its attachment to the phenyl and ethanamine groups. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic conditions . Another approach is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Imidazole: A similar five-membered ring with two nitrogen atoms.

    Thiazole: Another five-membered ring with one sulfur and one nitrogen atom.

Uniqueness

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine moiety, which can impart distinct biological and chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-[3-(1,3-oxazol-2-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-5-4-9-2-1-3-10(8-9)11-13-6-7-14-11;/h1-3,6-8H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFFLWQSCAFQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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